molecular formula C18H17N3O3S2 B11374862 Methyl 4-ethyl-2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

Methyl 4-ethyl-2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11374862
M. Wt: 387.5 g/mol
InChI Key: VPSWTDNLKTUWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-ethyl-2-[2-(2-phenyl-1,3-thiazol-4-yl)acetamido]-1,3-thiazole-5-carboxylate is a complex organic compound featuring a thiazole ring system. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-ethyl-2-[2-(2-phenyl-1,3-thiazol-4-yl)acetamido]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Acylation: The thiazole derivative is then acylated using acetic anhydride to introduce the acetamido group.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-ethyl-2-[2-(2-phenyl-1,3-thiazol-4-yl)acetamido]-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-ethyl-2-[2-(2-phenyl-1,3-thiazol-4-yl)acetamido]-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

Methyl 4-ethyl-2-[2-(2-phenyl-1,3-thiazol-4-yl)acetamido]-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its combination of functional groups allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C18H17N3O3S2

Molecular Weight

387.5 g/mol

IUPAC Name

methyl 4-ethyl-2-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H17N3O3S2/c1-3-13-15(17(23)24-2)26-18(20-13)21-14(22)9-12-10-25-16(19-12)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,20,21,22)

InChI Key

VPSWTDNLKTUWRE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.